5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole
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Overview
Description
5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a sec-butoxymethyl group and a sec-butyl group attached to the pyrazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative with sec-butyl bromide and sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carboxyl or hydroxyl groups, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrazoles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(sec-butoxymethyl)-1-butyl-1H-pyrazole: Similar in structure but with a butyl group instead of a sec-butyl group.
5-(sec-butoxymethyl)-1-methyl-1H-pyrazole: Features a methyl group instead of a sec-butyl group.
5-(sec-butoxymethyl)-1-propyl-1H-pyrazole: Contains a propyl group instead of a sec-butyl group.
Uniqueness
5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole is unique due to the presence of both sec-butoxymethyl and sec-butyl groups, which confer distinct chemical and physical properties. These structural features may influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butan-2-yl-5-(butan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-5-10(3)14-12(7-8-13-14)9-15-11(4)6-2/h7-8,10-11H,5-6,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDBLFDGUJINJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)COC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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